molecular formula C10H14F2O2 B13067854 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13067854
M. Wt: 204.21 g/mol
InChI Key: FTHAZQOKUWDYGP-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a difluoroacetyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group onto a cyclohexanone derivative. One common method involves the reaction of 4,4-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting or modifying their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one is unique due to its combination of a cyclohexanone ring with a difluoroacetyl group, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(2,2-Difluoroacetyl)-4,4-dimethylcyclohexan-1-one, with the CAS number 1342169-75-8, is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which incorporates a difluoroacetyl group and a dimethylcyclohexanone moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C10H14F2O
  • Molecular Weight : 204.21 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. The difluoroacetyl group is known to enhance lipophilicity, potentially leading to increased membrane permeability and bioavailability. This property may facilitate interactions with enzymes and receptors involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies suggest that fluorinated compounds can exhibit significant antimicrobial properties due to their ability to disrupt bacterial membranes.
  • Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : Compounds with ketone functionalities are often evaluated for their ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Antimicrobial Studies

A study conducted on fluorinated ketones demonstrated that they possess notable antibacterial activity against Gram-positive bacteria. The presence of the difluoroacetyl group was linked to enhanced efficacy compared to non-fluorinated analogs.

Antitumor Efficacy

In vitro assays have indicated that this compound may inhibit the growth of cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.

Enzyme Inhibition

Research on enzyme inhibition has shown that similar cyclohexanone derivatives can act as effective inhibitors of certain metabolic enzymes. This inhibition could lead to altered metabolic pathways in target organisms or cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-10(2)4-3-7(13)6(5-10)8(14)9(11)12/h6,9H,3-5H2,1-2H3

InChI Key

FTHAZQOKUWDYGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(F)F)C

Origin of Product

United States

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